2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

Catalog No.
S707276
CAS No.
51226-13-2
M.F
C10H11NO4
M. Wt
209.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

CAS Number

51226-13-2

Product Name

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

IUPAC Name

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C10H11NO4/c1-10(14-5-6-15-10)8-3-2-4-9(7-8)11(12)13/h2-4,7H,5-6H2,1H3

InChI Key

GMSSLCFXSWWJOF-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)[N+](=O)[O-]

The exact mass of the compound 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane (CAS 51226-13-2) is the cyclic ethylene glycol ketal of 3-nitroacetophenone. In industrial and pharmaceutical synthesis, it serves as a critical pre-protected building block that masks the reactive carbonyl group while leaving the meta-nitro group available for transformation. By utilizing this pre-formed dioxolane, synthetic chemists can perform aggressive reductions, nucleophilic additions, or basic metalations on the aromatic ring without risking unwanted ketone reduction, aldol condensation, or nucleophilic attack at the carbonyl center [1]. Procurement of this specific protected intermediate streamlines workflows by eliminating the need for time-consuming in-house protection steps, directly improving overall synthetic yield and process reproducibility.

Attempting to substitute 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane with its unprotected parent compound, 3-nitroacetophenone, introduces severe chemoselectivity issues during downstream processing. When the unprotected ketone is subjected to strong reducing agents or catalytic hydrogenation to convert the nitro group to an amine, the carbonyl is frequently over-reduced to an alcohol (forming 1-(3-aminophenyl)ethanol) or undergoes intermolecular reductive amination to form unwanted dimeric byproducts [1]. Furthermore, in-house protection of 3-nitroacetophenone requires Dean-Stark reflux conditions with toxic solvents and acid catalysts, which typically results in a 15–25% yield loss and adds a full day to the manufacturing cycle [2]. Procuring the pre-protected ketal bypasses these inefficiencies, ensuring quantitative preservation of the ketone oxidation state for later synthetic stages.

Chemoselectivity in Nitro Group Reduction

The primary procurement advantage of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is its ability to withstand aggressive reducing conditions. When unprotected 3-nitroacetophenone is subjected to strong reducing agents like LiAlH4 or extended catalytic hydrogenation, the carbonyl group is concurrently reduced, yielding >90% of the unwanted alcohol derivative. In contrast, the ketal-protected compound undergoes clean nitro reduction to 3-(2-methyl-1,3-dioxolan-2-yl)aniline with 0% carbonyl reduction under identical conditions [1].

Evidence DimensionCarbonyl reduction during nitro-to-amine conversion
Target Compound Data0% carbonyl reduction (ketal remains intact)
Comparator Or BaselineUnprotected 3-nitroacetophenone (>90% reduction to alcohol)
Quantified Difference>90% improvement in chemoselectivity
ConditionsLiAlH4 reduction or aggressive Pd/C catalytic hydrogenation

Ensures the ketone functionality is perfectly preserved for subsequent synthetic steps, eliminating the need for re-oxidation.

Elimination of Intermolecular Reductive Amination

During the large-scale catalytic hydrogenation of unprotected 3-nitroacetophenone, the newly formed aniline can react with the unprotected ketone of another molecule, leading to 10-15% dimeric imine or secondary amine byproducts. The use of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane sterically and electronically masks the carbonyl carbon, completely suppressing this intermolecular condensation and maintaining >98% monomeric purity of the resulting aniline[1].

Evidence DimensionFormation of dimeric condensation byproducts
Target Compound Data<1% dimeric byproducts
Comparator Or BaselineUnprotected 3-nitroacetophenone (10-15% dimerization)
Quantified DifferenceNear-total suppression of intermolecular condensation
ConditionsHigh-concentration catalytic hydrogenation (Pd/C, H2)

Dramatically simplifies downstream purification and increases the isolated yield of the target monomeric amine.

Process Efficiency vs. In-House Protection

Procuring the pre-protected ketal directly replaces the need for in-house protection of 3-nitroacetophenone. Standard ketalization requires 12-24 hours of Dean-Stark reflux in toluene with p-toluenesulfonic acid, typically achieving only 75-85% isolated yield due to equilibrium limits and workup losses [1]. By starting with 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane, buyers instantly recover this 15-25% yield loss and eliminate an entire synthetic operation, significantly accelerating the production timeline.

Evidence DimensionInitial step yield and time investment
Target Compound Data100% availability of protected starting material (0 hours prep)
Comparator Or BaselineIn-house protection of 3-nitroacetophenone (75-85% yield, 12-24 hours)
Quantified Difference15-25% yield recovery and 1-day process time reduction
ConditionsStandard Dean-Stark ketalization (ethylene glycol, p-TsOH, toluene reflux)

Directly lowers the overall cost of goods and shortens the critical path in multi-step API or specialty chemical synthesis.

Compatibility with Strong Nucleophiles and Bases

In synthetic sequences requiring the addition of Grignard reagents or organolithiums to the aromatic ring (after appropriate functionalization of the nitro/amine group), unprotected ketones undergo rapid, irreversible nucleophilic attack. The 1,3-dioxolane ring of 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane is completely inert to strong nucleophiles and bases (e.g., NaH, LDA), allowing quantitative recovery of the protected ketone after organometallic transformations[1].

Evidence DimensionStability to organometallic reagents (e.g., RMgX, RLi)
Target Compound DataStable (>95% recovery of ketal)
Comparator Or BaselineUnprotected 3-nitroacetophenone (rapid nucleophilic addition to carbonyl)
Quantified DifferenceEnables orthogonal reactivity not possible with the baseline
ConditionsExposure to Grignard or organolithium reagents at low to ambient temperatures

Allows buyers to execute complex carbon-carbon bond-forming reactions on the aromatic core without destroying the ketone.

Synthesis of 3-Aminoacetophenone Derivatives

Because the dioxolane ring completely prevents carbonyl reduction, this compound is an effective starting material for synthesizing 3-aminoacetophenone and its downstream derivatives. It allows for the use of robust, scalable nitro-reduction protocols (such as Pd/C hydrogenation or metal/acid reductions) without the risk of generating 1-(3-aminophenyl)ethanol byproducts [1].

Multi-Step API Manufacturing Requiring Orthogonal Protection

In pharmaceutical synthesis where the acetyl group must be preserved for late-stage elaboration, this pre-protected building block eliminates the need for an early-stage in-house protection step. Its stability to strong bases and nucleophiles allows chemists to perform complex transformations on the aromatic ring (via the reduced nitro group) before cleanly unmasking the ketone with mild aqueous acid [2].

Prevention of Polymerization in High-Concentration Workflows

For industrial scale-up where reactions are run at high concentrations, unprotected aminoketones are prone to intermolecular Schiff base formation and oligomerization. Procuring 2-Methyl-2-(3-nitrophenyl)-1,3-dioxolane ensures that the carbonyl remains masked during the critical amine-formation step, maintaining high monomeric purity and simplifying crystallization or chromatography [3].

XLogP3

1.3

Other CAS

51226-13-2

Wikipedia

2-methyl-2-(3-nitrophenyl)-1,3-dioxolane

Dates

Last modified: 08-15-2023

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